molecular formula C8H10N2O4 B14014267 Methyl 2-ethyl-5-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxylate

Methyl 2-ethyl-5-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxylate

Cat. No.: B14014267
M. Wt: 198.18 g/mol
InChI Key: FZOOEYQWOHTMKW-UHFFFAOYSA-N
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Description

Methyl 2-ethyl-5-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxylate is a heterocyclic compound belonging to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that play a crucial role in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-ethyl-5-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxylate typically involves the condensation of ethyl acetoacetate, urea, and an appropriate aldehyde under acidic conditions. The reaction is usually carried out in ethanol with a few drops of concentrated hydrochloric acid, and the mixture is heated to reflux for several hours .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-ethyl-5-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The ester group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

Methyl 2-ethyl-5-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-ethyl-5-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit endoplasmic reticulum (ER) stress and apoptosis, as well as the NF-kB inflammatory pathway . These actions contribute to its neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-ethyl-5-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit ER stress and the NF-kB pathway sets it apart from other similar compounds, making it a promising candidate for further research and development.

Properties

Molecular Formula

C8H10N2O4

Molecular Weight

198.18 g/mol

IUPAC Name

methyl 2-ethyl-5-hydroxy-6-oxo-1H-pyrimidine-4-carboxylate

InChI

InChI=1S/C8H10N2O4/c1-3-4-9-5(8(13)14-2)6(11)7(12)10-4/h11H,3H2,1-2H3,(H,9,10,12)

InChI Key

FZOOEYQWOHTMKW-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(C(=O)N1)O)C(=O)OC

Origin of Product

United States

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